Cas no 2679927-91-2 (benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate)
benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- 2679927-91-2
- SCHEMBL13569342
- benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate
- EN300-28287076
- benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate
-
- Inchi: 1S/C17H19NO3/c1-13-7-9-15(10-8-13)16(19)11-18-17(20)21-12-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3,(H,18,20)/t16-/m0/s1
- InChI Key: PBEUUWRLOXPIJG-INIZCTEOSA-N
- SMILES: O[C@@H](CNC(=O)OCC1C=CC=CC=1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 285.13649347g/mol
- Monoisotopic Mass: 285.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 58.6Ų
benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28287076-1g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 1g |
$1315.0 | 2023-09-08 | ||
| Enamine | EN300-28287076-5g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 5g |
$3812.0 | 2023-09-08 | ||
| Enamine | EN300-28287076-10g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 10g |
$5652.0 | 2023-09-08 | ||
| Enamine | EN300-28287076-0.05g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 0.05g |
$1104.0 | 2023-09-08 | ||
| Enamine | EN300-28287076-0.1g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 0.1g |
$1157.0 | 2023-09-08 | ||
| Enamine | EN300-28287076-0.25g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 0.25g |
$1209.0 | 2023-09-08 | ||
| Enamine | EN300-28287076-0.5g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 0.5g |
$1262.0 | 2023-09-08 | ||
| Enamine | EN300-28287076-1.0g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 1g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-28287076-2.5g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 2.5g |
$2576.0 | 2023-09-08 | ||
| Enamine | EN300-28287076-5.0g |
benzyl N-[(2R)-2-hydroxy-2-(4-methylphenyl)ethyl]carbamate |
2679927-91-2 | 5g |
$3812.0 | 2023-05-25 |
benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate
Comprehensive Overview of Benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate (CAS No. 2679927-91-2)
Benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate, with the CAS number 2679927-91-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This chiral carbamate derivative is characterized by its unique hydroxy and methylphenyl functional groups, which contribute to its potential applications in drug development and asymmetric synthesis. The compound's R-configuration at the chiral center further enhances its relevance in enantioselective reactions, a critical focus in modern medicinal chemistry.
In recent years, the demand for chiral intermediates like benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate has surged, driven by the pharmaceutical industry's emphasis on stereoselective synthesis. Researchers are particularly interested in its role as a building block for active pharmaceutical ingredients (APIs) targeting neurological and inflammatory conditions. The compound's carbamate moiety also makes it a candidate for prodrug design, a trending topic in drug delivery optimization.
The synthesis of CAS 2679927-91-2 typically involves multi-step organic reactions, including asymmetric reduction and carbamate formation. Advanced techniques such as HPLC chiral separation are often employed to ensure high enantiomeric purity, a key quality parameter for regulatory compliance. Analytical methods like NMR spectroscopy and mass spectrometry are routinely used for characterization, aligning with the industry's push for quality-by-design (QbD) principles.
From an environmental perspective, the green chemistry aspects of producing benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate have become a hot topic. Innovations in catalytic processes and biocatalysis are being explored to reduce waste and energy consumption during synthesis. This aligns with global sustainability goals and responds to frequent search queries about eco-friendly pharmaceutical synthesis.
In the context of intellectual property, CAS 2679927-91-2 has been referenced in several patent applications related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. These connections make it a compound of interest for researchers investigating personalized medicine approaches, another highly searched topic in biomedical circles.
The stability profile of benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate under various storage conditions is frequently studied, with data suggesting optimal preservation in anhydrous environments at controlled temperatures. Such findings address common user concerns about compound degradation and shelf-life extension, practical considerations for both industrial and academic laboratories.
Emerging applications in proteomics research have also been noted, particularly in studies of protein-protein interactions where the compound's structure serves as a scaffold for molecular probes. This expands its utility beyond traditional small-molecule drug discovery into cutting-edge chemical biology domains.
Quality control protocols for 2679927-91-2 emphasize rigorous testing for residual solvents and heavy metal contaminants, reflecting the pharmaceutical industry's heightened focus on impurity control. These procedures directly respond to frequently searched guidelines about ICH Q3D elemental impurities and USP general chapters.
Market analyses indicate growing demand for benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate in regions with strong generic drug manufacturing sectors, particularly for CNS-targeting therapeutics. This economic perspective complements the scientific discourse, providing a holistic view of the compound's significance.
Future research directions may explore the compound's potential in bioconjugation chemistry and targeted drug delivery systems, areas generating substantial interest in both academic publications and patent landscapes. Such developments would further cement the importance of CAS 2679927-91-2 in advancing pharmaceutical sciences.
2679927-91-2 (benzyl N-(2R)-2-hydroxy-2-(4-methylphenyl)ethylcarbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)